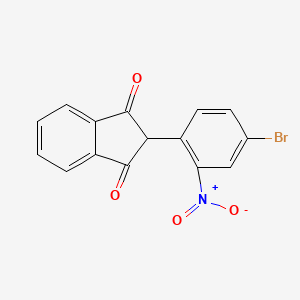
2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H8BrNO4 and its molecular weight is 346.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione, with CAS number 1301219-53-3, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C15H8BrNO4
- Molecular Weight : 346.13 g/mol
- Purity : Typically ≥98% in commercial preparations .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit the following activities:
- Antioxidant Activity : The nitro group in the structure may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anticancer Properties : Research indicates that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This is particularly relevant in cancer types such as breast and lung cancer.
Biological Activity Data
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induces apoptosis, inhibits cell proliferation | |
| Antimicrobial | Inhibits bacterial growth |
Case Studies
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways .
- Antimicrobial Effects : Another investigation assessed the compound's efficacy against various bacterial strains. Results indicated that it exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. The following findings are noteworthy:
- Synthesis Optimization : Modifications in synthetic routes have led to increased yields and purity levels, facilitating more extensive biological testing.
- Structure-Activity Relationship (SAR) : Studies exploring SAR have identified key functional groups that enhance biological activity, paving the way for the development of more potent derivatives.
Properties
Molecular Formula |
C15H8BrNO4 |
|---|---|
Molecular Weight |
346.13 g/mol |
IUPAC Name |
2-(4-bromo-2-nitrophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H8BrNO4/c16-8-5-6-11(12(7-8)17(20)21)13-14(18)9-3-1-2-4-10(9)15(13)19/h1-7,13H |
InChI Key |
RAJLOIPOGPSAPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=C(C=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















